molecular formula C22H30N2O4S2 B2496661 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 300816-18-6

1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No.: B2496661
CAS No.: 300816-18-6
M. Wt: 450.61
InChI Key: QGZQQSBKHVTDGM-UHFFFAOYSA-N
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Description

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two 2,4,6-trimethylbenzenesulfonyl groups attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + 2 , \text{2,4,6-trimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} ]

Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced sulfonyl groups.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce piperazine derivatives with modified sulfonyl groups.

Scientific Research Applications

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-nitrobenzoyl)piperazine: This compound has similar structural features but with nitrobenzoyl groups instead of trimethylbenzenesulfonyl groups.

    1,4-Piperazinediethanesulfonic acid:

Uniqueness

1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the presence of the 2,4,6-trimethylbenzenesulfonyl groups, which impart specific chemical properties such as increased hydrophobicity and steric bulk. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

1,4-bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-15-11-17(3)21(18(4)12-15)29(25,26)23-7-9-24(10-8-23)30(27,28)22-19(5)13-16(2)14-20(22)6/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZQQSBKHVTDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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